

## YX-2-107: A Paradigm Shift in CDK Inhibition Through Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | YX-2-107  |           |
| Cat. No.:            | B10821831 | Get Quote |

#### For Immediate Release

A novel molecule, **YX-2-107**, demonstrates significant advantages over traditional cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors by employing a distinct and highly specific mechanism of action. Unlike conventional inhibitors such as palbociclib, ribociclib, and abemaciclib that temporarily block the kinase activity of CDK4 and CDK6, **YX-2-107** is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of the CDK6 protein. This targeted protein degradation approach offers the potential for a more profound and durable anti-cancer effect, particularly in malignancies dependent on CDK6.

Preclinical data indicate that **YX-2-107** is a potent and selective degrader of CDK6, with an IC50 of approximately 4.4 nM for in vitro degradation.[1][2] This unique mechanism of action, which eliminates the CDK6 protein rather than just inhibiting its function, has shown promising results in models of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL), a disease where CDK6 expression is crucial for cancer cell growth.[3][4] In these models, **YX-2-107** has demonstrated efficacy that is comparable or superior to the traditional CDK4/6 inhibitor, palbociclib.[2][3][4]

# A New Class of CDK Inhibitor: Beyond Kinase Inhibition

Traditional CDK4/6 inhibitors have revolutionized the treatment of certain cancers, primarily hormone receptor-positive (HR+) breast cancer, by inducing cell cycle arrest.[5] However, their



activity is reversible, and cancer cells can develop resistance. **YX-2-107**'s mechanism as a PROTAC offers a potential solution to these challenges. By recruiting the CRBN E3 ubiquitin ligase to CDK6, **YX-2-107** flags the protein for destruction by the cell's natural protein disposal system, the proteasome.[2] This leads to the elimination of both the catalytic and non-catalytic functions of CDK6.

A key advantage of **YX-2-107** is its remarkable selectivity for CDK6 over CDK4. While traditional inhibitors target both CDK4 and CDK6, **YX-2-107** selectively degrades CDK6 while leaving CDK4 levels unaffected.[2][3] This specificity may lead to a better-tolerated safety profile, as the side effects of traditional CDK4/6 inhibitors are often linked to the inhibition of both kinases.

# Comparative Analysis: YX-2-107 vs. Traditional CDK4/6 Inhibitors

The following tables summarize the key differences and available preclinical data for **YX-2-107** in comparison to the established CDK4/6 inhibitors.

**Table 1: Mechanism of Action and Selectivity** 

| Feature                | YX-2-107                                                 | Palbociclib                                 | Ribociclib                                   | Abemaciclib                                         |
|------------------------|----------------------------------------------------------|---------------------------------------------|----------------------------------------------|-----------------------------------------------------|
| Mechanism of<br>Action | CDK6 Protein<br>Degrader<br>(PROTAC)                     | CDK4/6 Kinase<br>Inhibitor                  | CDK4/6 Kinase<br>Inhibitor                   | CDK4/6 Kinase<br>Inhibitor                          |
| Target                 | Selective CDK6 Degradation                               | CDK4 and CDK6<br>Inhibition                 | CDK4 and CDK6<br>Inhibition                  | CDK4 and CDK6<br>Inhibition (also<br>other kinases) |
| Selectivity            | Highly selective<br>for CDK6<br>degradation over<br>CDK4 | Similar potency<br>against CDK4<br>and CDK6 | Greater potency<br>against CDK4<br>than CDK6 | Greater potency<br>against CDK4<br>than CDK6        |

### **Table 2: In Vitro Potency**



| Compound       | Target            | Assay Type        | IC50 (nM)  |
|----------------|-------------------|-------------------|------------|
| YX-2-107       | CDK6              | Degradation       | ~4.4[1][2] |
| CDK4           | Kinase Inhibition | 0.69[2]           |            |
| CDK6           | Kinase Inhibition | 4.4[2]            | _          |
| Palbociclib    | CDK4/Cyclin D1    | Kinase Inhibition | 11[6]      |
| CDK6/Cyclin D3 | Kinase Inhibition | 15[6]             |            |
| Ribociclib     | CDK4/Cyclin D1    | Kinase Inhibition | 10[6]      |
| CDK6/Cyclin D3 | Kinase Inhibition | 39[6]             |            |
| Abemaciclib    | CDK4/Cyclin D1    | Kinase Inhibition | 2[6]       |
| CDK6/Cyclin D3 | Kinase Inhibition | 9.9[6]            |            |

Table 3: Preclinical Efficacy in Ph+ ALL Models

| Treatment   | Efficacy                                                             | Model System                               |
|-------------|----------------------------------------------------------------------|--------------------------------------------|
| YX-2-107    | Comparable or superior to palbociclib in suppressing leukemia burden | Mouse xenograft models of Ph+ ALL[2][3][4] |
| Palbociclib | Used as a comparator,<br>demonstrated anti-leukemic<br>activity      | Mouse xenograft models of Ph+ ALL          |

## **Signaling Pathway and Experimental Workflow**

To provide a clearer understanding of the underlying biology and the methods used to evaluate these compounds, the following diagrams illustrate the CDK4/6 signaling pathway and a typical experimental workflow for a PROTAC like **YX-2-107**.







#### Experimental Workflow for YX-2-107 Evaluation



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. YX-2-107 | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
- 3. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 6. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [YX-2-107: A Paradigm Shift in CDK Inhibition Through Targeted Protein Degradation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821831#yx-2-107-superiority-over-traditional-cdk4-6-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com